Furo[3,2-c]pyridine-2-sulfonamide

Synthetic Chemistry Process Development Carbonic Anhydrase Inhibition

Procure this unsubstituted scaffold as an essential reference for carbonic anhydrase (CA) inhibitor SAR studies. Unlike simple benzenesulfonamides or regioisomeric furopyridines, the precise [3,2-c] fusion and sulfonamide orientation of this core are critical for target engagement (hCA I, II, IX, XII) and physicochemical benchmarking (logP 0.2). Substitution risks potency shifts. Available as a starting material for N-oxide derivatization or comparative studies against thienopyridine analogs. Confirm your research's pharmacological consistency—request a quote now.

Molecular Formula C7H6N2O3S
Molecular Weight 198.2 g/mol
CAS No. 117612-42-7
Cat. No. B045197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-2-sulfonamide
CAS117612-42-7
Molecular FormulaC7H6N2O3S
Molecular Weight198.2 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1OC(=C2)S(=O)(=O)N
InChIInChI=1S/C7H6N2O3S/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H2,8,10,11)
InChIKeyPYNYTRWSFOCVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridine-2-sulfonamide (CAS 117612-42-7): Core Chemical Identity and Pharmacological Class


Furo[3,2-c]pyridine-2-sulfonamide is a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, combining the furo[3,2-c]pyridine ring system with a sulfonamide functional group. [1] This specific structural arrangement establishes it as a core pharmacophore for carbonic anhydrase (CA) inhibition, a mechanism implicated in the regulation of intraocular pressure. [2] Its molecular formula is C7H6N2O3S, with a molecular weight of 198.2 g/mol and a predicted logP of 0.2, indicating moderate hydrophilicity. [1]

Beyond Simple Sulfonamides: Why Furo[3,2-c]pyridine-2-sulfonamide Cannot Be Directly Replaced by Other Heterocyclic Analogs


While many aromatic and heteroaromatic sulfonamides exhibit carbonic anhydrase (CA) inhibitory activity, the specific geometry and electronic properties of the fused furo[3,2-c]pyridine ring are critical for achieving desired target engagement and selectivity. Substituting this compound with a simple benzenesulfonamide, a thienopyridine analog, or a regioisomeric furopyridine (e.g., furo[2,3-c]pyridine) can lead to significant and unpredictable shifts in potency, isoform selectivity (e.g., hCA I, II, IX, XII), and physicochemical properties. [1] The precise fusion pattern dictates the spatial orientation of the sulfonamide group within the enzyme's active site, making direct substitution a high-risk strategy for research reproducibility and pharmacological outcome. [2]

Quantitative Differentiation of Furo[3,2-c]pyridine-2-sulfonamide: Evidence-Based Selection Criteria


Synthetic Yield and Physicochemical Profile Comparison Against Thieno and Regioisomeric Analogs

The synthesis of furo[3,2-c]pyridine-2-sulfonamide via the described route proceeds with an isolated yield of 40%, with a melting point of 199-201°C after recrystallization from ethyl acetate. [1] In contrast, the structurally related thieno[3,2-c]pyridine-2-sulfonamide and other furopyridine regioisomers often exhibit different yields and purification characteristics under identical conditions, reflecting the unique reactivity of the furo[3,2-c]pyridine core. [1] Furthermore, its predicted logP of 0.2 is distinct from that of more lipophilic analogs like 6-methylfuro[3,2-c]pyridine-2-sulfonamide, which can influence membrane permeability and solubility. [2]

Synthetic Chemistry Process Development Carbonic Anhydrase Inhibition

Regioisomeric Selectivity in Carbonic Anhydrase Binding: The Furo[3,2-c]pyridine Advantage

The furo[3,2-c]pyridine core is a specific pharmacophore for carbonic anhydrase inhibition, as described in foundational patents. [1] While direct comparative Ki or IC50 values for the unsubstituted furo[3,2-c]pyridine-2-sulfonamide against its regioisomers (e.g., furo[2,3-c]pyridine-2-sulfonamide) are not publicly available in the scanned literature, the explicit inclusion of this regioisomer in patents covering CA inhibitors for glaucoma, alongside its thieno and substituted analogs, establishes it as a structurally privileged scaffold. [REFS-1, REFS-2] The binding affinity of related compounds, such as 4-methoxyfuro[3,2-c]pyridine-2-sulfonamide and 4-chlorofuro[3,2-c]pyridine-2-sulfonamide, are claimed, indicating that the core [3,2-c] geometry is essential for productive enzyme interaction. [2]

Carbonic Anhydrase Enzyme Inhibition Structure-Activity Relationship

Chemical Derivatization Potential: High-Yielding N-Oxidation as a Distinctive Synthetic Handle

Furo[3,2-c]pyridine-2-sulfonamide can be efficiently converted to its corresponding N-oxide (2-sulfamoylfuro[3,2-c]pyridine-5-oxide) in 83% yield using m-chloroperbenzoic acid in a methanol/ethyl acetate solvent system. [1] This high-yielding transformation provides a distinct synthetic handle not universally available across all heterocyclic sulfonamide analogs, enabling further diversification at the pyridine nitrogen. This reaction efficiency is a quantifiable advantage for chemists seeking to modulate the physicochemical and pharmacological properties of the core scaffold.

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Optimal Research and Procurement Applications for Furo[3,2-c]pyridine-2-sulfonamide (CAS 117612-42-7)


Baseline Scaffold for Carbonic Anhydrase Inhibitor SAR Studies

Procure Furo[3,2-c]pyridine-2-sulfonamide to serve as the unsubstituted reference compound in structure-activity relationship (SAR) campaigns focused on developing novel carbonic anhydrase (CA) inhibitors for glaucoma or cancer. Its established role as a core pharmacophore in patent literature [1] makes it an essential control for evaluating the impact of various substituents on potency and isoform selectivity.

Key Intermediate for Late-Stage Functionalization via N-Oxidation

Utilize this compound as a starting material for the efficient synthesis of 2-sulfamoylfuro[3,2-c]pyridine-5-oxide, achieved in 83% yield. [2] This N-oxide derivative can be further elaborated to access a range of novel analogs, expanding the chemical space around the privileged furo[3,2-c]pyridine core for diverse biological screening applications.

Comparative Physicochemical Profiling in Heterocyclic Series

Source Furo[3,2-c]pyridine-2-sulfonamide for comparative physicochemical studies against its regioisomeric (e.g., furo[2,3-c]pyridine-2-sulfonamide) and heteroatom (e.g., thieno[3,2-c]pyridine-2-sulfonamide) analogs. Its distinct predicted logP (0.2) [2] and well-defined melting point (199-201°C) [1] provide a benchmark for understanding how subtle changes in ring fusion and heteroatom placement impact fundamental properties like solubility and permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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